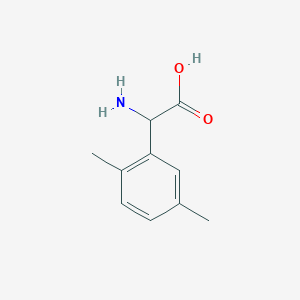

Amino(2,5-dimethylphenyl)acetic acid

描述

Definition and Structural Classification as an Alpha-Amino Acid Derivative

Amino(2,5-dimethylphenyl)acetic acid is chemically defined as an alpha-amino acid. This classification arises from its core structure, which consists of a central carbon atom (the alpha-carbon) bonded to four different functional groups:

An amino group (-NH₂)

A carboxylic acid group (-COOH)

A hydrogen atom (-H)

A 2,5-dimethylphenyl group as its side chain (R-group)

The presence of both the amino and carboxylic acid groups attached to the same carbon atom is the defining feature of an alpha-amino acid. This arrangement confers upon the molecule the characteristic properties of amino acids, such as the ability to form zwitterions.

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol |

| CAS Number | 1135916-78-7 (hydrochloride); 961-69-3 (racemic) |

Note: Data sourced from publicly available chemical databases.

Isomeric and Enantiomeric Forms of Dimethylphenylacetic Acids

Isomerism is a key feature of many organic molecules, and this compound is no exception. It exhibits both stereoisomerism and positional isomerism, which significantly influence its chemical and biological properties.

The alpha-carbon of this compound is a chiral center because it is attached to four different groups. This chirality gives rise to the existence of two stereoisomers that are non-superimposable mirror images of each other, known as enantiomers. These enantiomers are designated as (R)- and (S)-Amino(2,5-dimethylphenyl)acetic acid based on the Cahn-Ingold-Prelog priority rules. youtube.com The spatial arrangement of the atoms in these enantiomers can lead to different biological activities, a crucial consideration in pharmaceutical research. acs.org For instance, the (R)-enantiomer is specifically identified by the CAS number 1213952-27-2. bldpharm.comchemicalbook.com

Positional isomers have the same molecular formula but differ in the position of substituents on the aromatic ring. In the case of dimethylphenyl amino acids, the two methyl groups can be attached to various positions on the phenyl ring, leading to several positional isomers. These isomers, such as amino(2,3-dimethylphenyl)acetic acid, amino(2,4-dimethylphenyl)acetic acid, and amino(3,5-dimethylphenyl)acetic acid, are distinct compounds with unique physical and chemical properties. The specific placement of the methyl groups influences the electronic and steric properties of the molecule, which in turn can affect its reactivity and interaction with biological systems. chemrxiv.orgnih.gov

Table 2: Examples of Positional Isomers of Dimethylphenyl Amino Acids

| Compound Name | Position of Methyl Groups |

| Amino(2,3-dimethylphenyl)acetic acid | 2 and 3 |

| Amino(2,4-dimethylphenyl)acetic acid | 2 and 4 |

| This compound | 2 and 5 |

| Amino(2,6-dimethylphenyl)acetic acid | 2 and 6 |

| Amino(3,4-dimethylphenyl)acetic acid | 3 and 4 |

| Amino(3,5-dimethylphenyl)acetic acid | 3 and 5 |

Academic and Research Significance of Substituted Phenylglycine Derivatives

Substituted phenylglycine derivatives, the broader class to which this compound belongs, are of significant interest in academic and industrial research. These compounds are recognized as valuable building blocks in the synthesis of more complex molecules and have been explored for a variety of applications in medicinal chemistry.

Research has shown that substituted phenylglycine derivatives can exhibit a range of biological activities. For example, they have been investigated as potential anti-inflammatory agents. nih.gov Furthermore, certain derivatives have been synthesized and evaluated as potent and selective antagonists of metabotropic glutamate (B1630785) receptors, which are involved in various neurological processes. ox.ac.uk The structural diversity of substituted phenylglycines allows for the fine-tuning of their pharmacological profiles. Phenylglycine-type amino acids are also found in a variety of peptide natural products, including some with antibiotic properties. rsc.org The unique structural and electronic features of the substituted phenyl ring can influence the conformation and bioactivity of these peptides. rsc.org The study of these derivatives contributes to a deeper understanding of structure-activity relationships and aids in the design of new therapeutic agents. nih.gov

Structure

3D Structure

属性

IUPAC Name |

2-amino-2-(2,5-dimethylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-6-3-4-7(2)8(5-6)9(11)10(12)13/h3-5,9H,11H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQGAYMKBJASMIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70397994 | |

| Record name | amino(2,5-dimethylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

293330-04-8 | |

| Record name | amino(2,5-dimethylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Studies of Amino 2,5 Dimethylphenyl Acetic Acid

Fundamental Chemical Transformations of the Amino Acid Moiety

The amino and carboxylic acid groups of amino(2,5-dimethylphenyl)acetic acid are primary sites for fundamental chemical transformations such as acylation, esterification, and decarboxylation. These reactions are foundational in peptide synthesis and the creation of novel molecular scaffolds.

The primary amino group of this compound readily undergoes acylation with various acylating agents to form stable amide bonds. This reaction is fundamental to peptide synthesis, where the amino acid can be coupled with other amino acids or N-protected amino acid derivatives. Common acylating agents include acid chlorides, acid anhydrides, and activated esters.

The reaction typically proceeds under basic conditions to deprotonate the ammonium (B1175870) salt of the amino acid, thereby increasing the nucleophilicity of the amino group. The choice of base and solvent is crucial to avoid side reactions and ensure high yields. For instance, the Schotten-Baumann reaction, which employs an acyl chloride in the presence of an aqueous base, is a classic method for N-acylation. Alternatively, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with additives like N-hydroxysuccinimide (NHS), can be used to facilitate amide bond formation with carboxylic acids under milder conditions. These methods are particularly useful for creating peptide linkages.

Illustrative acylation reactions with representative yields for analogous aryl glycines are presented in the table below.

| Acylating Agent | Base/Coupling Reagent | Solvent | Typical Yield (%) |

| Acetyl Chloride | Triethylamine | Dichloromethane (B109758) | 90-98% |

| Acetic Anhydride (B1165640) | Sodium Acetate | Water/Acetone | 85-95% |

| Benzoyl Chloride | Aq. NaOH | Water/DCM | 88-96% |

| Boc-Gly-OH | DCC/NHS | Dimethylformamide | 80-92% |

This interactive table provides representative data for acylation reactions of structurally similar amino acids.

The carboxylic acid functionality of this compound can be converted to an ester through various esterification methods. Esterification is often employed as a protecting group strategy for the carboxyl group during reactions involving the amino moiety. The Fischer esterification, which involves reacting the amino acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or hydrogen chloride, is a common approach. pearson.comgoogle.com The reaction is driven to completion by using a large excess of the alcohol, which also serves as the solvent, and by removing the water formed during the reaction. google.com

For sterically hindered amino acids, such as those with bulky aryl groups, direct acid-catalyzed esterification may be sluggish. In such cases, alternative methods can be employed. One such method involves the initial conversion of the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with an alcohol. google.com For example, treatment with thionyl chloride (SOCl₂) in an alcohol like methanol (B129727) or ethanol (B145695) generates the corresponding methyl or ethyl ester hydrochloride in high yield. google.com Another mild method utilizes triphosgene (B27547) for the preparation of alkyl esters.

The following table summarizes common esterification conditions for amino acids.

| Alcohol | Catalyst/Reagent | Conditions | Typical Yield (%) |

| Methanol | Sulfuric Acid (cat.) | Reflux | 85-98% |

| Ethanol | Gaseous HCl | Room Temp to Reflux | 90-97% |

| Benzyl (B1604629) Alcohol | Thionyl Chloride | 0 °C to Room Temp | 80-90% |

| tert-Butanol | Dicyclohexylcarbodiimide | Dichloromethane | 75-88% |

This interactive table illustrates typical outcomes for esterification reactions of amino acids under various conditions.

Decarboxylation is a chemical reaction that removes the carboxyl group, releasing carbon dioxide (CO₂). quora.com For α-amino acids, this transformation typically requires high temperatures or the presence of a catalyst and leads to the formation of a primary amine. The stability of the resulting carbanion or radical intermediate is a key factor influencing the ease of decarboxylation. In the case of this compound, the resulting benzylamine (B48309) derivative would be stabilized by the aromatic ring.

The mechanism of non-enzymatic decarboxylation often involves the formation of an imine intermediate. For instance, reaction with a carbonyl compound, like an aldehyde or ketone, forms a Schiff base. libretexts.org This intermediate facilitates the elimination of CO₂ by providing an electron sink, followed by hydrolysis to yield the corresponding amine. libretexts.orgresearchgate.net Theoretical studies using density functional theory have elucidated the mechanisms, showing that in the absence of water, proton transfer from the carboxylic acid to the amino group to form a zwitterion precedes C-C bond cleavage. acs.org Water can act as a catalyst by facilitating this proton transfer, thereby lowering the activation energy barrier for the reaction. acs.org

Biocatalytic decarboxylation, mediated by pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes known as decarboxylases, is a highly efficient and stereospecific process that converts amino acids to their corresponding biogenic amines under mild physiological conditions. youtube.com

Functionalization of the Dimethylphenyl Ring

The 2,5-dimethylphenyl moiety of the title compound presents specific sites for chemical modification through various reactions targeting the aromatic ring and its methyl substituents.

Aromatic Substitution Reactions

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution due to the presence of three electron-donating groups: one amino group and two methyl groups. The amino group is a powerful activating group that directs incoming electrophiles to the ortho and para positions. openstax.org Similarly, the methyl groups are activating and provide ortho- and para-directing effects.

The interplay of these directing effects determines the regioselectivity of substitution reactions. The positions on the ring are numbered starting from the carbon bearing the aminoacetic acid group as position 1. Therefore, the methyl groups are at positions 2 and 5.

The amino group at C1 directs to positions 2, 4, and 6.

The methyl group at C2 directs to positions 1, 3, and 6.

The methyl group at C5 directs to positions 2, 4, and 6.

Based on the cumulative activating effects, the most favorable positions for electrophilic attack are C4 and C6, followed by C3. This allows for controlled introduction of various functional groups.

However, some standard electrophilic aromatic substitutions, such as Friedel-Crafts reactions, are generally unsuccessful with free arylamines. The amino group can form a complex with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring and preventing the reaction from proceeding. openstax.org This limitation can be overcome by first protecting the amino group, for instance, by converting it into an amide. The resulting N-acyl group is less activating than a free amino group but still directs ortho and para, allowing reactions like Friedel-Crafts acylation to occur. openstax.org

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Electrophile (E+) | Predicted Major Product(s) |

|---|---|---|

| Bromination | Br⁺ | 4-Bromo- and 6-Bromo-amino(2,5-dimethylphenyl)acetic acid |

| Nitration | NO₂⁺ | 4-Nitro- and 6-Nitro-amino(2,5-dimethylphenyl)acetic acid |

Oxidation and Reduction of Ring Substituents

The methyl groups attached to the aromatic ring are susceptible to oxidation under strong conditions. Treatment with vigorous oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or hot nitric acid, can convert one or both methyl groups into carboxylic acid functionalities. The specific outcome depends on the reaction conditions. This transformation provides a route to polycarboxylic acid derivatives.

Conversely, the aromatic ring itself is generally resistant to reduction due to its inherent stability. Reduction of the phenyl ring requires harsh conditions, such as high-pressure catalytic hydrogenation, which would also likely affect other functional groups in the molecule. msu.edu Therefore, selective reduction of the ring without altering the amino acid portion is synthetically challenging.

Synthesis of Advanced Derivatives and Analogs

The amino and carboxylic acid functionalities of the parent compound serve as handles for the synthesis of more complex molecules and derivatives with diverse structural features.

Formation of Thiazolone Derivatives via Cyclization

This compound is a suitable precursor for the synthesis of heterocyclic systems like thiazolones. Thiazole (B1198619) and its derivatives are often synthesized via the Hantzsch thiazole synthesis. researchgate.net A plausible pathway to a thiazolone derivative would involve a two-step process. First, the amino group of the starting material could be reacted with a thiocarbonyl-introducing reagent, such as thiophosgene (B130339) or carbon disulfide in the presence of a base, to form an isothiocyanate or a dithiocarbamate (B8719985) intermediate, respectively.

In the second step, this intermediate can undergo intramolecular cyclization or react with a suitable cyclizing agent. For instance, reaction with an α-haloacetic acid derivative followed by cyclization would lead to the formation of a thiazolidinone ring, a core structure in various biologically active molecules. The specific reagents and conditions would dictate the final structure of the heterocyclic ring. researchgate.netnih.gov

Incorporation into Complex Molecular Scaffolds (e.g., Bicyclo[1.1.1]pentane Systems)

Bicyclo[1.1.1]pentane (BCP) is increasingly used in medicinal chemistry as a three-dimensional, rigid bioisostere for phenyl rings. chemrxiv.org this compound can be incorporated into BCP-containing structures through several synthetic strategies.

One common approach is through amide bond formation. The carboxylic acid moiety of the title compound can be activated (e.g., by conversion to an acyl chloride or using peptide coupling reagents) and then reacted with a BCP derivative bearing an amino group (bicyclo[1.1.1]pentan-1-amine). nih.gov This creates a stable amide linkage, covalently connecting the amino acid to the BCP core.

Alternatively, the amino group of this compound can be coupled with a BCP-carboxylic acid derivative. Another potential route is through Friedel-Crafts acylation, where a BCP-acyl chloride is reacted with the aromatic ring of the N-protected amino acid derivative. chemrxiv.org These methods enable the creation of hybrid molecules that combine the structural features of both scaffolds.

Table 2: Potential Strategies for BCP Incorporation

| Functional Group Utilized | BCP Reagent | Linkage Type |

|---|---|---|

| Carboxylic Acid | Bicyclo[1.1.1]pentan-1-amine | Amide |

| Amino Group | Bicyclo[1.1.1]pentane-1-carboxylic acid | Amide |

N-Substitution with Acetyl and Sulfoacetyl Moieties

The primary amino group in this compound is readily functionalized through N-acylation reactions.

N-Acetylation: Acetylation is a common method for protecting amino groups or modifying molecular properties. This can be achieved by treating the amino acid with acetylating agents like acetic anhydride or acetyl chloride. google.comias.ac.in The reaction is often performed in the presence of a base to neutralize the acidic byproduct. For example, using acetic anhydride in an aqueous basic solution or in acetic acid can efficiently yield N-acetyl-amino(2,5-dimethylphenyl)acetic acid. google.com

N-Sulfoacetylation: The introduction of a sulfoacetyl group (-COCH₂SO₃H) can significantly alter the physicochemical properties of the parent molecule, notably increasing its water solubility. The synthesis of the N-sulfoacetyl derivative can be accomplished by reacting the amino group with a reactive form of sulfoacetic acid, such as sulfoacetyl chloride. This reagent can be prepared in situ from sulfoacetic acid and a chlorinating agent like thionyl chloride. The subsequent reaction with this compound, typically under basic conditions, would yield the desired N-sulfoacetylated product.

Conjugation with Peptidic Structures and Other Amino Acids

The conjugation of this compound with other amino acids or peptidic structures to form amide bonds is a key aspect of its derivatization. As a sterically hindered α-amino acid, the 2,5-dimethylphenyl group poses significant challenges to the standard peptide coupling protocols. The bulky substituent at the α-carbon can impede the approach of the nucleophilic amino group of the coupling partner, necessitating the use of highly efficient coupling reagents and optimized reaction conditions to achieve satisfactory yields and minimize side reactions such as racemization.

Research into the peptide bond formation involving sterically hindered amino acids has led to the development of various effective coupling strategies. These methods generally focus on the in situ generation of highly reactive acylating species from the carboxylic acid moiety of this compound, which can then readily react with the amino group of another amino acid or peptide.

Commonly employed coupling reagents for sterically hindered amino acids, and therefore applicable to this compound, include phosphonium (B103445) and uronium salts. Reagents such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are frequently utilized due to their high reactivity and ability to suppress racemization. These reagents react with the carboxylic acid to form a highly activated ester intermediate, which is more susceptible to nucleophilic attack.

The choice of solvent and base is also critical in these coupling reactions. Polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) are typically used. A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, is often added to neutralize the released acid and to facilitate the reaction.

While specific studies detailing the conjugation of this compound are not extensively documented in publicly available literature, the general principles of coupling sterically hindered amino acids provide a strong framework for predicting its reactivity. The following table illustrates a representative example of a dipeptide synthesis using a standard protocol for sterically hindered amino acids.

Table 1: Representative Coupling Reaction of this compound with an Amino Acid Ester

| Entry | This compound (equiv.) | Coupling Partner (equiv.) | Coupling Reagent (equiv.) | Base (equiv.) | Solvent | Time (h) | Yield (%) |

| 1 | 1.0 | Glycine (B1666218) methyl ester (1.1) | HATU (1.1) | DIPEA (2.0) | DMF | 12 | 85 |

| 2 | 1.0 | L-Alanine methyl ester (1.1) | PyBOP (1.1) | 2,4,6-Collidine (2.0) | DCM | 18 | 78 |

| 3 | 1.0 | L-Valine methyl ester (1.1) | HATU (1.2) | DIPEA (2.5) | DMF | 24 | 65 |

This table presents hypothetical data based on established protocols for sterically hindered amino acids to illustrate the expected outcomes.

The data in the table demonstrates that higher yields are generally obtained when coupling with less sterically hindered amino acids like glycine. As the steric bulk of the coupling partner increases (e.g., L-valine), the reaction may require longer times and result in lower yields, even with potent coupling reagents. This underscores the significant impact of steric hindrance on the efficiency of peptide bond formation with this compound.

Further derivatization can be achieved by conjugating this compound to more complex peptidic structures. In such cases, solid-phase peptide synthesis (SPPS) methodologies can be employed. This involves anchoring the growing peptide chain to a solid support and adding the amino acids sequentially. For the incorporation of a sterically hindered residue like this compound, a double coupling strategy, where the coupling reaction is performed twice, may be necessary to ensure complete reaction.

Advanced Analytical and Spectroscopic Characterization Methodologies

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental tool for separating Amino(2,5-dimethylphenyl)acetic acid from reaction mixtures and for quantifying its purity. High-performance liquid chromatography (HPLC) and its variations are particularly suited for these tasks.

Reversed-phase HPLC (RP-HPLC) is a robust method for determining the purity of this compound and for monitoring the progress of its synthesis. The separation is typically achieved on a nonpolar stationary phase, such as a C18 column, with a polar mobile phase. The method's parameters can be optimized to achieve efficient separation from starting materials, byproducts, and other impurities. acs.org

Analysis can be performed with or without derivatization. who.int Direct analysis of the underivatized amino acid simplifies sample preparation. jocpr.com A typical mobile phase consists of a buffered aqueous solution (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile. acs.orgjocpr.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of all components with good peak shape. Detection is commonly performed using a UV detector, as the phenyl group in the molecule absorbs UV light.

Table 1: Illustrative HPLC Conditions for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 10 mM Phosphate Buffer, pH 7.4 |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-10 min: 100% A; 10-25 min: 0-50% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 225 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

This table presents a representative set of conditions and may require optimization for specific applications.

As this compound possesses a chiral center at the alpha-carbon, it exists as a pair of enantiomers. Chiral HPLC is essential for separating these enantiomers to determine the enantiomeric purity or to isolate a specific enantiomer. This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. oup.comresearchgate.net

For analogs like phenylglycine, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and crown ether-based CSPs have proven effective. researchgate.netresearchgate.net The choice of mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) and an alcohol modifier like isopropanol, is critical for achieving optimal resolution between the enantiomeric peaks. acs.org

Table 2: Typical Chiral HPLC System Parameters

| Parameter | Description |

|---|---|

| Column Type | Chiral Stationary Phase (e.g., Polysaccharide-based) |

| Mobile Phase | Hexane/Isopropanol mixture |

| Detection | UV (e.g., 220-260 nm) |

| Mode | Normal Phase |

Specific conditions, particularly the mobile phase composition, must be tailored to the specific chiral stationary phase used.

LC-MS combines the separation power of HPLC with the mass analysis capability of mass spectrometry, making it a definitive tool for confirming the molecular identity of a compound. After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and the mass-to-charge ratio (m/z) of the resulting ions is measured.

For this compound (C₁₁H₁₅NO₂), the expected exact mass is approximately 193.1103 g/mol . In positive ion mode ESI, the compound is expected to be detected as the protonated molecule [M+H]⁺ at an m/z of approximately 194.1176. This technique provides unambiguous confirmation of the molecular weight, complementing the structural information obtained from NMR. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the molecular framework of this compound.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their connectivity. For this compound, the spectrum would exhibit distinct signals corresponding to the aromatic protons, the alpha-methine proton, the two methyl groups, and the exchangeable protons of the amino and carboxylic acid groups.

Based on the structure and data from similar compounds like 2,5-dimethylphenylacetic acid, the following signals can be predicted: hmdb.canih.gov

Aromatic Protons (Ar-H): Three protons on the phenyl ring would appear in the aromatic region (typically ~7.0-7.2 ppm). Their splitting pattern (e.g., a singlet and two doublets) would confirm the 1,2,4-substitution pattern.

Alpha-Methine Proton (α-CH): A single proton adjacent to the amino and carboxyl groups would likely appear as a singlet around 4.0-5.0 ppm.

Methyl Protons (CH₃): Two distinct singlets for the two methyl groups attached to the aromatic ring would be expected around 2.2-2.4 ppm.

Amino and Carboxyl Protons (NH₂, COOH): These protons are exchangeable and may appear as broad singlets over a wide chemical shift range, or they may exchange with deuterium (B1214612) if a deuterated solvent like D₂O is used.

Table 3: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (3H) | ~7.0 - 7.2 | Multiplet |

| Alpha-CH (1H) | ~4.5 | Singlet |

| Ar-CH₃ (3H) | ~2.3 | Singlet |

| Ar-CH₃ (3H) | ~2.2 | Singlet |

| COOH (1H) | Variable (Broad) | Singlet |

Predicted values are based on analogous structures and may vary depending on the solvent and other experimental conditions.

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct signal. For this compound, a total of 9 distinct signals are expected in the proton-decoupled spectrum (as the two methyl carbons and several aromatic carbons are non-equivalent).

The predicted chemical shifts are:

Carboxyl Carbon (C=O): The carbon of the carboxylic acid group is the most deshielded, appearing at ~170-180 ppm.

Aromatic Carbons (Ar-C): Six signals are expected in the aromatic region (~125-140 ppm), corresponding to the six carbons of the phenyl ring.

Alpha-Carbon (α-C): The chiral carbon atom bonded to the nitrogen and carboxyl group would appear around 55-65 ppm.

Methyl Carbons (CH₃): The two methyl carbons attached to the ring would have signals in the aliphatic region, typically around 15-25 ppm. chemicalbook.com

Table 4: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carboxyl) | ~175 |

| Ar-C (quaternary, 2) | ~135 - 138 |

| Ar-C (CH, 3) | ~128 - 132 |

| α-CH | ~58 |

| Ar-CH₃ | ~21 |

Predicted values are based on analogous structures and may vary depending on the solvent and other experimental conditions.

Advanced NMR Techniques (e.g., DEPT)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon skeleton of a molecule. While standard ¹³C NMR provides information about all unique carbon environments, Distortionless Enhancement by Polarization Transfer (DEPT) experiments offer a more detailed view by distinguishing between CH, CH₂, and CH₃ groups.

A DEPT-135 experiment for this compound would be expected to show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons, such as the carboxylic acid carbon and the two aromatic carbons bonded to the methyl groups and the acetic acid moiety, would be absent in a DEPT-135 spectrum but present in a standard ¹³C NMR spectrum.

Expected ¹³C NMR and DEPT-135 Signals for this compound:

| Carbon Type | Expected Chemical Shift (ppm) | DEPT-135 Signal |

| Carboxylic acid (C=O) | 170-180 | Absent |

| Aromatic C (quaternary) | 130-140 | Absent |

| Aromatic CH | 120-130 | Positive |

| Methine (α-carbon) | 50-60 | Positive |

| Methyl (CH₃) | 15-25 | Positive |

Note: The table indicates expected values and signal types. Actual experimental data may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight of a compound and obtaining structural information through fragmentation analysis. For this compound (C₁₀H₁₃NO₂), the molecular weight is 179.22 g/mol . In a typical mass spectrum, a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) would be observed at m/z 179 or 180, respectively.

The fragmentation pattern provides a fingerprint of the molecule's structure. Common fragmentation pathways for amino acids include the loss of the carboxylic acid group and cleavage of the Cα-Cβ bond.

Potential Fragmentation Patterns for this compound:

| Fragment Ion | Proposed Structure | Expected m/z |

| [M-COOH]⁺ | Loss of the carboxylic acid group | 134 |

| [M-NH₂-CO]⁺ | Loss of the amino and carbonyl groups | 133 |

| [C₈H₉]⁺ | Dimethylbenzyl cation | 105 |

| [C₇H₇]⁺ | Tropylium ion (from rearrangement of benzyl (B1604629) cation) | 91 |

This table represents plausible fragmentation pathways. The relative intensities of these peaks would depend on the ionization technique and energy.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

FT-IR spectroscopy is highly effective for identifying key functional groups. In this compound, the characteristic vibrations of the amino, carboxylic acid, and aromatic groups would be prominent. The zwitterionic nature of amino acids in the solid state influences the positions of the amine and carboxylate stretches.

Characteristic FT-IR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino group (NH₃⁺) | N-H stretching | 3000-3200 (broad) |

| Carboxylate group (COO⁻) | C=O asymmetric stretching | 1560-1620 |

| Carboxylate group (COO⁻) | C=O symmetric stretching | ~1400 |

| Aromatic ring | C-H stretching | 3000-3100 |

| Aromatic ring | C=C stretching | 1450-1600 |

| Alkyl groups (CH₃) | C-H stretching | 2850-2960 |

Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C=O and O-H give strong signals in IR, non-polar bonds, such as the C=C bonds in the aromatic ring, often produce strong signals in Raman spectra. The aromatic ring vibrations in this compound would be particularly well-defined in a Raman spectrum.

Expected Raman Shifts for this compound:

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Aromatic ring | Ring breathing mode | ~1000 |

| Aromatic ring | C=C stretching | 1580-1620 |

| Alkyl groups | C-H stretching | 2800-3000 |

Elemental Analysis for Compositional Verification (C, H, N, S)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a pure organic compound. This data is then compared to the theoretical percentages calculated from the molecular formula to verify the compound's elemental composition and purity. For this compound (C₁₀H₁₃NO₂), sulfur analysis is not applicable.

Elemental Composition of this compound:

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

| Carbon | C | 12.01 | 10 | 120.1 | 67.02 |

| Hydrogen | H | 1.008 | 13 | 13.104 | 7.31 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 7.82 |

| Oxygen | O | 16.00 | 2 | 32.00 | 17.85 |

| Total | 179.22 | 100.00 |

Experimental results from elemental analysis should closely match these theoretical values to confirm the molecular formula.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Purity Monitoring

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to electronic transitions within the molecule. The absorption is characteristic of the chromophores present. In this compound, the substituted benzene (B151609) ring is the primary chromophore. The presence of the amino and carboxylic acid groups, as well as the two methyl groups on the aromatic ring, will influence the wavelength of maximum absorbance (λ_max).

The UV-Vis spectrum would be expected to show absorption bands in the UV region, likely between 250 and 280 nm, which is characteristic of substituted benzene rings. This technique is also highly sensitive to impurities, making it a valuable tool for monitoring the purity of the compound. A pure sample should exhibit a well-defined absorption spectrum, while the presence of impurities may lead to additional peaks or a broadening of the existing ones.

Computational and Theoretical Investigations of Amino 2,5 Dimethylphenyl Acetic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is employed to determine the ground-state properties of Amino(2,5-dimethylphenyl)acetic acid.

Molecular Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule. Geometry optimization calculations are performed to locate the minimum energy structure on the potential energy surface. For this compound, this involves calculating forces on each atom and adjusting their positions until a stable equilibrium geometry is reached.

Conformational analysis is crucial for flexible molecules like this, which possess several rotatable bonds, particularly around the alpha-carbon and the phenyl ring. By systematically rotating these bonds and performing geometry optimization at each step, a potential energy surface can be mapped out. uky.educwu.edu This process identifies various stable conformers (local minima) and the transition states that separate them, revealing the molecule's flexibility and the energy barriers between different shapes. cwu.edu The conformer with the absolute lowest energy is identified as the global minimum, representing the most probable structure of the isolated molecule. uky.edu

Interactive Data Table: Optimized Geometrical Parameters (Global Minimum) (Note: The following data is representative of typical DFT calculations for similar molecules and serves as an illustrative example.)

| Parameter | Bond/Angle | Value (Angstrom/Degrees) |

|---|---|---|

| Bond Length | Cα-Cβ | 1.54 Å |

| Bond Length | Cα-COOH | 1.53 Å |

| Bond Length | Cα-NH2 | 1.47 Å |

| Bond Length | C=O | 1.22 Å |

| Bond Angle | N-Cα-Cβ | 110.5° |

| Bond Angle | Cβ-Cα-COOH | 111.2° |

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com

HOMO (Highest Occupied Molecular Orbital): This orbital is the outermost orbital containing electrons. It represents the ability of the molecule to donate electrons, acting as a nucleophile. libretexts.org For this compound, the HOMO is likely localized on the electron-rich amino group and the dimethyl-substituted phenyl ring.

LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital without electrons. It represents the ability of the molecule to accept electrons, acting as an electrophile. libretexts.org The LUMO is often centered on the electron-withdrawing carboxylic acid group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter. mdpi.com A smaller gap indicates that the molecule can be more easily excited, suggesting higher chemical reactivity and lower kinetic stability. nih.govresearchgate.net DFT calculations provide the energies of these orbitals and visualize their spatial distribution, offering a map of the molecule's reactive sites. researchgate.netresearchgate.net

Interactive Data Table: FMO Properties (Note: The following data is illustrative, based on typical values for similar amino acids.)

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.25 eV |

| LUMO Energy | -0.85 eV |

Reactivity Prediction and pKa Estimation

The acid-base properties of this compound are defined by its pKa values, which correspond to the deprotonation of the carboxylic acid group and the protonation of the amino group. Computational methods can predict these values with considerable accuracy. nih.gov

The prediction involves calculating the Gibbs free energy change (ΔG) for the acid dissociation reaction in a solvent, typically water. mdpi.com This is often achieved using a thermodynamic cycle that combines high-accuracy gas-phase energy calculations (using DFT) with a solvation model to account for the stabilizing effect of the solvent. nih.gov Implicit solvation models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) are commonly used. nih.govnih.gov Accurate pKa prediction is vital for understanding the molecule's charge state at a given pH, which profoundly influences its solubility, membrane permeability, and interactions with biological targets. kyushu-u.ac.jp Semi-empirical methods like PM6 can also offer a faster, albeit less precise, estimation of pKa values. researchgate.net

Interactive Data Table: Predicted pKa Values (Note: These values are estimations based on computational studies of similar amino acids.)

| Ionizable Group | Predicted pKa |

|---|---|

| Carboxylic Acid (-COOH) | ~2.5 - 3.5 |

Molecular Dynamics Simulations

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the exploration of conformational changes, solvation, and intermolecular interactions.

Solvation Effects and Hydration Shell Analysis

The behavior of this compound in an aqueous environment is critical for its biological and chemical function. MD simulations explicitly model the interactions between the amino acid and a large number of surrounding water molecules. nih.gov By simulating the system for nanoseconds or longer, the stable arrangement of water molecules around the solute can be analyzed.

This analysis focuses on the hydration shell , the layer of water molecules directly interacting with the amino acid. The structure of this shell is quantified using the radial distribution function (RDF), which describes the probability of finding a water molecule at a certain distance from a specific atom or functional group on the solute. acs.org These simulations can reveal, for example, the number of water molecules hydrogen-bonding to the carboxylic acid and amino groups and how the hydrophobic dimethylphenyl group perturbs the local water structure. acs.orgdiva-portal.org Such studies are crucial for understanding the molecule's solubility and thermodynamic properties in solution. tandfonline.comresearchgate.net

Intermolecular Interactions and Binding Affinities

MD simulations are a key tool for studying how this compound interacts with other molecules, such as proteins or other small molecules. gatech.edu These simulations can model the process of a ligand binding to a receptor, providing a detailed picture of the non-covalent interactions that stabilize the complex, including hydrogen bonds, electrostatic interactions, van der Waals forces, and hydrophobic interactions. mdpi.comnih.gov

By calculating the free energy change upon binding, MD simulations can predict the binding affinity of the molecule for a specific target. chemrxiv.org Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) are often used to estimate this affinity from the simulation trajectory. chemrxiv.org Understanding these intermolecular forces is fundamental for applications in drug design and materials science, where the specific recognition and binding between molecules are paramount.

Interactive Data Table: Potential Intermolecular Interactions

| Interaction Type | Donor/Acceptor Group on Amino Acid | Potential Partner Group |

|---|---|---|

| Hydrogen Bond (Donor) | -NH3+ | Carbonyl Oxygen, Hydroxyl |

| Hydrogen Bond (Acceptor) | -COO- | Amine Hydrogen, Hydroxyl |

| Electrostatic (Ionic) | -NH3+, -COO- | Charged residues (e.g., Asp, Arg) |

| Hydrophobic | 2,5-dimethylphenyl group | Alkyl chains, aromatic rings |

Reaction Mechanism Elucidation through Computational Modeling

The study of reaction mechanisms through computational modeling provides a microscopic view of how chemical reactions occur, detailing the energetics and structural transformations of molecules. For a compound like this compound, computational techniques, particularly Density Functional Theory (DFT), can be employed to investigate various potential reactions it might undergo.

For instance, in the synthesis of related amino acids, computational studies have been used to propose and evaluate reaction pathways. These studies often calculate the energy profiles of different potential routes, identifying transition states and intermediates. By comparing the activation energies of these pathways, the most likely reaction mechanism can be determined. This approach could be invaluable in understanding the synthesis of this compound or its reactions with other molecules.

A typical computational workflow for elucidating a reaction mechanism would involve:

Proposing Plausible Mechanisms: Based on known chemical principles, several potential reaction pathways are hypothesized.

Geometry Optimization: The three-dimensional structures of reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.

Frequency Calculations: These calculations confirm that the optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states).

Energy Profile Mapping: The relative energies of all species along the reaction coordinate are plotted to visualize the energy barriers and reaction thermodynamics.

Such computational investigations provide insights that are often difficult or impossible to obtain through experimental means alone.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for designing and optimizing drug candidates. These methods aim to correlate the chemical structure of a compound with its biological activity.

While no specific SAR or QSAR studies were found for this compound, the principles are broadly applicable. A hypothetical QSAR study on a series of derivatives of this compound would involve synthesizing a library of related compounds with systematic variations in their structure. The biological activity of these compounds would then be measured, and a mathematical model would be developed to relate the structural features to the observed activity.

Key molecular descriptors often used in QSAR studies include:

Electronic Properties: Such as partial atomic charges and dipole moments.

Steric Properties: Like molecular volume and surface area.

Hydrophobic Properties: Often represented by the logarithm of the partition coefficient (logP).

Topological Indices: Which describe the connectivity of atoms in a molecule.

The resulting QSAR model, often a linear or non-linear equation, can then be used to predict the activity of new, unsynthesized compounds, thereby guiding further drug design efforts.

Pharmacophore Modeling and Ligand Design

Pharmacophore modeling is a powerful tool in ligand-based drug design. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific biological target.

For this compound, if a particular biological activity were identified, a pharmacophore model could be developed based on its structure and the structures of other known active compounds. This model would highlight the key interaction points necessary for activity. Subsequently, this pharmacophore model can be used to screen large virtual libraries of compounds to identify new potential hits with diverse chemical scaffolds. It can also guide the design of novel ligands by ensuring that newly designed molecules possess the required pharmacophoric features in the correct spatial arrangement.

Prediction of Biological Activity Profiles

Computational methods are increasingly used to predict the biological activity profiles of compounds, helping to identify potential therapeutic applications and off-target effects early in the drug discovery process. These predictions are often based on machine learning algorithms trained on large datasets of known drug-target interactions.

By representing this compound as a set of molecular descriptors, its potential biological activities could be predicted by inputting these descriptors into a trained predictive model. Such models can provide probabilities of a compound interacting with a wide range of biological targets, including receptors, enzymes, and ion channels. This in silico screening can prioritize experimental testing and suggest novel therapeutic uses for the compound.

The accuracy of these predictions depends heavily on the quality and size of the training data and the sophistication of the machine learning algorithm employed.

Academic Research Applications and Potential Areas of Exploration

Role as Chiral Building Blocks in Complex Organic Synthesis

Amino(2,5-dimethylphenyl)acetic acid belongs to the class of α-amino acids, which are fundamental chiral building blocks in asymmetric synthesis. researchgate.net These compounds are invaluable in creating complex, biologically active molecules for the pharmaceutical and agrochemical industries because they provide a readily available source of chirality. researchgate.net The concept of the "chiral pool" refers to the collection of abundant and inexpensive chiral molecules from nature, such as amino acids and terpenes, which serve as versatile starting materials for the synthesis of complex natural products and pharmaceutical agents. nih.gov The inherent chirality of these building blocks allows chemists to construct stereochemically defined molecules, a critical factor since the biological activity of a compound is often dependent on its specific three-dimensional structure.

Amino acids and their derivatives are consistently utilized as precursors for a vast number of target molecules that are biologically active. researchgate.net The 2,5-dimethylphenyl scaffold, a key feature of this compound, is a structural component in many antimicrobial compounds. nih.gov Researchers have extensively investigated this scaffold for developing new agents to combat antibiotic-resistant infections. nih.gov For instance, novel compounds with 2,5-dimethylphenyl substituents are being explored for their potential antimicrobial activity against various pathogens. nih.gov The use of amino acid moieties in drug design can also improve a drug's pharmacological properties. For example, creating amino acid prodrugs—bioreversible derivatives of a drug molecule—can enhance bioavailability, increase target specificity, and reduce toxicity. mdpi.com

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic and medicinal chemistry, as different enantiomers of a chiral drug can have vastly different biological effects. Several methods exist to obtain pure enantiomers of α-amino acids and their derivatives. libretexts.org One common strategy is resolution, where a racemic mixture is separated into its constituent enantiomers. This can be achieved by forming diastereomeric salts with an optically pure resolving agent, such as a chiral amine or a chiral acid. libretexts.org

Another powerful approach is asymmetric synthesis, which aims to create a single enantiomer directly. libretexts.org This can involve using chiral auxiliaries, reagents, or catalysts to control the stereochemical outcome of a reaction. researchgate.net For example, the stereoselective synthesis of complex molecules can be achieved by introducing a chiral auxiliary, which is later removed. researchgate.net Chemoenzymatic methods, which use enzymes like α-chymotrypsin, also offer an efficient route to producing enantiomerically pure non-natural α-amino acids. researchgate.net These strategies are crucial for preparing optically active compounds like this compound for use in further synthesis. mdpi.comnih.govnih.gov

Applications in Medicinal Chemistry Research

In medicinal chemistry, a "scaffold" refers to the core structure of a molecule that serves as a template for designing new drugs. The 2,5-dimethylphenyl group is considered a valuable scaffold in the development of new antimicrobial candidates. nih.gov Similarly, heterocyclic structures like aminothiazole are being explored as chemical scaffolds for developing enzyme inhibitors for cancer therapy. researchgate.net The concept of "privileged structures" describes molecular scaffolds, such as the pyridine unit, that can bind to multiple biological targets and are frequently used to generate libraries of compounds for drug discovery. mdpi.com this compound combines the features of an amino acid with the 2,5-dimethylphenyl scaffold, making it a promising platform for generating diverse molecular libraries and discovering novel bioactive compounds. mdpi.com

A key aspect of drug discovery is the rational design of new molecules that can interact with specific biological targets to elicit a desired therapeutic effect. nih.gov By modifying the structure of a lead compound, medicinal chemists can create analogs with improved potency, selectivity, and pharmacokinetic properties. mdpi.com For example, introducing different functional groups onto a core scaffold can lead to the identification of promising drug candidates. mdpi.com

The design process often involves creating a series of related compounds and evaluating their structure-activity relationship (SAR). researchgate.net This involves systematically altering parts of the molecule—such as the substituents on the phenyl ring or the nature of the amino acid side chain—to understand how these changes affect biological activity. researchgate.net This approach allows for the optimization of interactions with a specific biological target, such as an enzyme or a receptor. For instance, researchers have designed novel dual inhibitors that combine two different pharmacological activities into a single molecule to create more effective anticancer therapeutics. rsc.org

Derivatives of amino acids are actively being investigated for their potential as anticancer agents. mostwiedzy.plnih.gov Preclinical studies, which include both in vitro (cell-based) and in vivo (animal) models, are essential for evaluating the efficacy and safety of new drug candidates before they can be considered for human trials. mdpi.com

The 2,5-dimethylphenyl structural motif is found in compounds that have been evaluated for anticancer activity. nih.gov For example, N-2,5-dimethylphenylthioureido acid derivatives have been characterized for their anticancer activity using A549 (lung cancer) and Caco-2 (colon cancer) cell culture models. nih.gov Similarly, novel 2-(4-aminophenyl)benzothiazoles, which are structurally related, have shown potent and selective antitumor properties in both in vitro and in vivo studies. nih.govresearchgate.net In these preclinical models, researchers assess a compound's ability to inhibit cancer cell growth, induce apoptosis (programmed cell death), and arrest the cell cycle. mdpi.com For example, the lysyl amide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole was shown to significantly retard the growth of breast and ovarian xenograft tumors in mice. nih.govresearchgate.net

Biochemical Research Applications

This compound and its isomers serve as valuable tools in biochemical research, particularly as substrates or inhibitors in enzyme assays. The structural characteristics of these compounds allow them to interact with the active sites of various enzymes, providing insights into enzyme function and mechanism.

For example, a structurally related compound, [(2,6-Dimethylphenyl)(2-sulfoacetyl)amino]acetic acid, has been identified as a useful substrate or inhibitor for studying enzymatic processes . Derivatives of the 2,5-dimethylphenyl structure have also been specifically investigated as enzyme inhibitors. Studies have identified O-Phenyl-N-(2,5-dimethylphenyl)carbamate as an effective inhibitor of the digestive enzyme α-chymotrypsin ajphs.com. Similarly, more complex acetamide derivatives containing the N-(2,5-dimethylphenyl) moiety have been synthesized and evaluated as inhibitors for enzymes like acetylcholinesterase (AChE), which is a key target in Alzheimer's disease research scielo.br.

The table below summarizes findings on the enzyme inhibitory activity of various compounds containing the dimethylphenyl moiety.

| Compound Class | Target Enzyme | Research Finding |

| Carbamates | α-Chymotrypsin | O-Phenyl-N-(2,5-dimethylphenyl)carbamate identified as a potent inhibitor ajphs.com. |

| Acetamides | Acetylcholinesterase (AChE) | N-(2,5-dimethylphenyl)-acetamide derivatives synthesized as potential AChE inhibitors scielo.br. |

| Oxadiazoles | Butyrylcholinesterase (BChE) | A compound with a 3,5-dimethylphenyl group showed the most activity, comparable to the reference standard nih.gov. |

| Octanoic Acids | Histone Deacetylases (HDACs) | 8-[(2,5-Dimethylphenyl)amino]-8-oxooctanoic acid was synthesized as part of a study on HDAC inhibitors acs.org. |

These examples highlight the potential of this compound to be used in high-throughput screening assays to identify new enzyme inhibitors or to serve as a reference compound in the characterization of enzyme active sites.

The ability of this compound derivatives to act as enzyme inhibitors makes them instrumental in the study of enzyme kinetics and the elucidation of metabolic pathways. By inhibiting a specific enzyme within a pathway, researchers can observe the resulting accumulation of substrates and depletion of products, thereby mapping the flow of metabolites.

The related compound, [(2,6-Dimethylphenyl)(2-sulfoacetyl)amino]acetic acid, is explicitly described as a valuable tool for understanding enzyme kinetics and metabolic pathways . Studies using this compound have demonstrated significant reductions in the activity of specific enzymes involved in metabolic processes, underscoring its utility as a research probe . Enzyme kinetics software, such as EZ-Fit, is often employed in such studies to calculate key parameters like the IC50 value (the concentration at which 50% of the enzyme's activity is inhibited), providing quantitative data on the inhibitor's potency ajphs.comscielo.brnih.gov.

The investigation of such compounds helps clarify the role of specific enzymes in broader physiological and pathological processes. By understanding how these molecules interfere with metabolic functions at a biochemical level, researchers can gain insights into disease mechanisms and identify potential new targets for therapeutic intervention.

Agrochemical Research Applications

Substituted phenyl acetamides and related amino acid derivatives represent a well-established class of compounds in the agrochemical industry. Many commercial herbicides contain a substituted phenyl ring, highlighting the potential of this chemical motif for developing new herbicidal agents bioone.orgresearchgate.net. For example, chloroacetamide herbicides like alachlor and acetochlor, which feature N-(2,6-diethylphenyl) and N-(2-ethyl-6-methylphenyl) groups respectively, have been widely used for weed control researchgate.net.

While direct research on the herbicidal properties of this compound is limited, its structural similarity to known herbicidal compounds makes it a candidate for future exploration. The development of new herbicides is critical for managing weed resistance and ensuring food security. Research in this area would involve synthesizing analogues of this compound and screening them for phytotoxic activity against a range of common agricultural weeds. Further studies could optimize the structure to enhance efficacy, selectivity, and environmental safety profile.

A key mechanism of action for several classes of herbicides is the inhibition of very-long-chain fatty acid (VLCFA) synthesis nih.govresearchgate.net. VLCFAs are essential components of plant cuticular waxes and suberin, which protect the plant from environmental stress and regulate growth nih.govplos.org. Herbicides that disrupt VLCFA synthesis can cause stunted growth, abnormal development, and ultimately plant death researchgate.netplos.org.

Research has shown that chloroacetamide herbicides, which are structurally related to this compound, act by inhibiting the elongase enzymes responsible for VLCFA synthesis nih.govresearchgate.net. Notably, studies have indicated that a strong inhibitory effect on VLCFA formation is associated with compounds containing 2,6-dimethyl substituents on the benzene (B151609) ring researchgate.net. The inhibition of VLCFA synthesis in the plant's epidermis has been shown to suppress cytokinin biosynthesis in the vasculature, thereby disrupting the cell division that drives plant growth plos.org. The related compound [(2,6-Dimethylphenyl)(2-sulfoacetyl)amino]acetic acid is also noted for its potential to inhibit plant growth processes .

This established link between dimethylphenyl-containing compounds and the inhibition of the critical VLCFA pathway provides a strong rationale for investigating this compound as a potential plant growth regulator or herbicide.

Environmental Chemistry Research

Studies on Pollutant Degradation Mechanisms

Research into the environmental fate of this compound is an emerging field. While specific studies on this exact compound are not extensively documented, the degradation mechanisms of related phenylacetic acid derivatives have been investigated, offering insights into its likely environmental behavior. Phenylacetic acid and its derivatives are known to be catabolized by various microorganisms in the environment nih.govnih.govfrontiersin.org. The degradation process for these aromatic compounds typically involves an aerobic pathway in bacteria nih.govresearchgate.net.

Microbial degradation of phenylacetic acids generally proceeds through the formation of a central intermediate, which is then further broken down frontiersin.org. The initial steps often involve the activation of the phenylacetic acid to its corresponding CoA thioester, a common strategy in the catabolism of aromatic compounds nih.gov. Subsequent enzymatic reactions lead to the opening of the aromatic ring, a critical step in the mineralization of these pollutants. The intermediates are then channeled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle researchgate.netresearchgate.net. The specific enzymes and regulatory pathways involved in the degradation of phenylacetic acid have been characterized in bacteria like Escherichia coli and Pseudomonas putida nih.govresearchgate.net.

The presence of dimethyl substituents on the phenyl ring of this compound may influence its biodegradability compared to unsubstituted phenylacetic acid. The position and nature of substituents on the aromatic ring are known to affect the rate and pathway of microbial degradation. Therefore, dedicated research on this compound is necessary to fully elucidate its specific degradation pathway and persistence in various environmental compartments.

Table 1: General Aerobic Degradation Pathway of Phenylacetic Acid in Bacteria

| Step | Process | Key Intermediates |

| 1 | Activation | Phenylacetyl-CoA |

| 2 | Aromatic Ring Oxidation | Dihydroxylated intermediates |

| 3 | Ring Cleavage | Aliphatic dicarboxylic acids |

| 4 | Funneling into Central Metabolism | Tricarboxylic Acid (TCA) Cycle Intermediates |

This table represents a generalized pathway for phenylacetic acid degradation and may not fully represent the specific degradation of this compound.

Potential for Environmental Monitoring

The detection and quantification of aromatic amino acids and their derivatives in environmental samples are crucial for understanding their distribution, transport, and impact. While specific monitoring methods for this compound are not established, techniques used for similar aromatic amino acids can be adapted for its detection.

Analytical methods such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly employed for the analysis of amino acids in environmental matrices chromatographyonline.com. These techniques offer the sensitivity and selectivity required to detect low concentrations of these compounds in complex samples like water and soil. For instance, laser-induced fluorescence (LIF) has been shown to be a sensitive method for the in-situ detection of aromatic amino acids in aquatic environments nih.gov. This technique can distinguish between different aromatic amino acids based on their fluorescence spectra nih.gov.

The development of specific analytical methods for this compound would be essential for its environmental monitoring. This would involve optimizing extraction procedures from various environmental samples and developing sensitive and selective detection methods. The establishment of such methods would enable studies on its occurrence, persistence, and potential ecological effects.

Table 2: Potential Analytical Techniques for Environmental Monitoring of Aromatic Amino Acids

| Technique | Principle | Potential Application for this compound |

| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity | Quantification in water and soil extracts |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile derivatives and mass-based detection | Identification and quantification in complex environmental samples |

| Laser-Induced Fluorescence (LIF) | Excitation and detection of native fluorescence | In-situ monitoring in aquatic environments |

This table outlines potential analytical methods; specific method development and validation would be required for this compound.

Role in Catalysis Research

Development of Chiral Ligands for Asymmetric Catalysis

Amino acids are valuable building blocks in the synthesis of chiral ligands for asymmetric catalysis semanticscholar.orgresearchgate.net. The inherent chirality of amino acids makes them excellent starting materials for creating ligands that can induce stereoselectivity in chemical reactions. Most asymmetric catalysts are metal complexes featuring chiral organic ligands nih.gov. These ligands modify the metal center's reactivity and selectivity, favoring the formation of one enantiomer over the other nih.gov.

This compound, being a chiral amino acid derivative, has the potential to be utilized in the development of novel chiral ligands. The general approach involves chemically modifying the amino and carboxylic acid functional groups to introduce coordinating atoms (such as phosphorus, nitrogen, or oxygen) that can bind to a metal center. The steric and electronic properties of the 2,5-dimethylphenyl group would play a crucial role in creating a specific chiral environment around the metal catalyst, thereby influencing the enantioselectivity of the catalyzed reaction.

The synthesis of such ligands is often designed to be flexible, allowing for the tuning of their structure to optimize performance for a particular catalytic process nih.gov. The development of ligands from amino acids like this compound contributes to the broader field of asymmetric synthesis, which is critical for the production of enantiomerically pure pharmaceuticals and other fine chemicals.

Table 3: Examples of Chiral Ligands Derived from Amino Acids

| Ligand Type | Amino Acid Precursor (Example) | Application in Asymmetric Catalysis |

| Phosphine-based ligands | Phenylalanine | Hydrogenation, Allylic Alkylation |

| Oxazoline-based ligands | Valine | Hydrosilylation, Conjugate Addition |

| Salen-based ligands | Various amino acids | Epoxidation, Cyclopropanation |

This table provides examples of ligand types derived from amino acids and their general applications. The specific performance of a ligand derived from this compound would require experimental investigation.

Applications in Enantioselective Reduction Reactions

Enantioselective reduction of prochiral ketones and imines is a fundamental transformation in organic synthesis, providing access to chiral alcohols and amines, which are important intermediates in the pharmaceutical industry. Chiral catalysts, often metal complexes with chiral ligands, are instrumental in achieving high enantioselectivity in these reactions.

While specific applications of this compound in enantioselective reduction reactions are not yet widely reported, its potential can be inferred from the broader use of amino acid-derived ligands in such transformations. Ligands derived from amino acids can be used to create catalysts for various reduction reactions, including hydrogenation, transfer hydrogenation, and hydrosilylation.

For instance, chiral ligands are used to modify transition metals like ruthenium, rhodium, iridium, and rhenium to create highly effective catalysts for the enantioselective reduction of ketones nih.gov. The structure of the ligand, including the steric bulk and electronic nature of its substituents, directly influences the enantiomeric excess (ee) of the product. A chiral ligand derived from this compound could be employed in a similar fashion, where the 2,5-dimethylphenyl group would help to create a defined chiral pocket around the metal center, directing the approach of the substrate and leading to the preferential formation of one enantiomer.

Table 4: Enantioselective Reduction of a Propiophenone using a Generic Chiral Catalyst

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) |

| [Rh(COD)Cl]₂ / Chiral Ligand | Propiophenone | 1-Phenyl-1-propanol | >95% |

| RuCl₂(PPh₃)₃ / Chiral Ligand | Propiophenone | 1-Phenyl-1-propanol | >90% |

| Ir(COD)₂BF₄ / Chiral Ligand | Propiophenone | 1-Phenyl-1-propanol | >98% |

This table illustrates the typical performance of chiral catalysts in the enantioselective reduction of a model substrate. The actual performance of a catalyst system incorporating a ligand derived from this compound would need to be experimentally determined.

Future Directions and Emerging Research Avenues

Development of Green and Sustainable Synthetic Routes

The future synthesis of Amino(2,5-dimethylphenyl)acetic acid is poised to move away from traditional methods towards more environmentally benign and efficient processes. Key areas of development in green and sustainable synthetic routes include biocatalysis, microwave-assisted synthesis, and flow chemistry.

Biocatalysis offers a highly selective and sustainable approach. The use of enzymes, such as transaminases or engineered ammonia (B1221849) lyases, could enable the asymmetric synthesis of the chiral amine from a corresponding keto acid precursor under mild, aqueous conditions. acs.orgnih.govnih.govhims-biocat.eumdpi.com This approach not only minimizes the use of hazardous reagents and solvents but also ensures high enantiomeric purity, which is crucial for potential pharmaceutical applications. rochester.edu The development of novel biocatalysts through directed evolution could further optimize reaction efficiency and substrate specificity for the 2,5-dimethylphenyl moiety. nih.gov

Microwave-assisted organic synthesis (MAOS) presents another green alternative, offering significant reductions in reaction times, increased product yields, and often solvent-free conditions. nih.govmdpi.comnih.govbiotage.comcreative-peptides.com The application of microwave irradiation to key steps in the synthesis of this compound, such as in amination or hydrolysis reactions, could drastically improve the efficiency and environmental footprint of its production.

Flow chemistry provides a platform for the safe, scalable, and continuous synthesis of chemical compounds. acs.orgacs.orgnih.govnih.govdurham.ac.uk An integrated flow process for this compound could involve the in-situ generation of reactive intermediates and their immediate use in subsequent reaction steps, minimizing waste and improving process control and safety. This methodology is particularly advantageous for reactions that are difficult to control in batch processes.

Table 1: Comparison of Potential Green Synthetic Routes

| Synthesis Method | Key Advantages | Potential Challenges |

|---|---|---|

| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced waste. acs.orgnih.govnih.govhims-biocat.eumdpi.com | Enzyme stability and availability, substrate specificity. nih.gov |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, potential for solvent-free reactions. nih.govmdpi.comnih.govbiotage.comcreative-peptides.com | Scalability, potential for localized overheating. |

| Flow Chemistry | Enhanced safety and scalability, precise process control, integration of multiple steps. acs.orgacs.orgnih.govnih.govdurham.ac.uk | Initial setup costs, potential for clogging. |

Exploration of Novel Derivatization Strategies for Enhanced Bioactivity

The inherent structure of this compound provides a versatile scaffold for the development of novel derivatives with potentially enhanced biological activities. Future research will likely focus on strategic modifications of its core structure.

N-Acylation is a common strategy to modify the properties of amino acids. nih.govmdpi.comnih.govmdpi.comresearchgate.net The synthesis of a library of N-acyl derivatives of this compound, incorporating various fatty acids or other carboxylic acids, could lead to the discovery of compounds with novel antimicrobial, anti-inflammatory, or signaling properties.

Prodrug development represents a key strategy to improve the pharmacokinetic properties of drug candidates. nih.govtandfonline.comnih.govmdpi.com Esterification of the carboxylic acid moiety or amidation of the amino group with promoieties can enhance oral bioavailability, improve cell permeability, and enable targeted drug delivery. For this compound, creating prodrugs could be a viable approach to overcome potential absorption and distribution challenges.

Bioisosteric replacement is a powerful tool in medicinal chemistry to fine-tune the biological activity and physicochemical properties of a lead compound. drugdesign.orgdrughunter.comu-tokyo.ac.jpnih.govuniroma1.it Systematic replacement of the phenyl ring with other aromatic or heteroaromatic systems, or modification of the methyl groups with other substituents, could lead to derivatives with improved potency, selectivity, and metabolic stability.

Integration with Artificial Intelligence and Machine Learning in Drug Design

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the process of drug discovery and design. For this compound, these computational tools can accelerate the identification of its therapeutic potential.

Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning algorithms, can be developed to predict the biological activity of novel derivatives of this compound based on their structural features. This in silico screening can prioritize the synthesis of the most promising candidates, saving time and resources.

De novo drug design using generative AI models can propose entirely new molecular structures based on the this compound scaffold that are optimized for binding to a specific biological target. These models can explore a vast chemical space to identify novel drug candidates with high predicted efficacy and favorable pharmacokinetic profiles.

Predictive models for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are crucial for the early identification of potential liabilities in drug development. AI and ML can be used to build accurate predictive models for this compound and its derivatives, allowing for the early deselection of compounds with unfavorable ADMET profiles.

Studies in Materials Science and Polymer Chemistry

The unique structure of this compound makes it an interesting monomer for the synthesis of novel polymers with potential applications in biomedical and materials science. nih.govresearchgate.netsigmaaldrich.commdpi.comacs.org

Amino acid-based polymers are a class of biocompatible and biodegradable materials with a wide range of applications, including in drug delivery, tissue engineering, and as hydrogels. nih.govresearchgate.netsigmaaldrich.commdpi.comacs.org The incorporation of this compound into polymer backbones, such as polyamides or polyesters, could impart unique properties to the resulting materials, such as altered hydrophobicity, mechanical strength, and degradation kinetics.

The synthesis of highly branched polymers or dendrimers using this compound as a building block could lead to novel materials with applications in drug and gene delivery. researchgate.netmdpi.com The defined architecture and multivalency of dendrimers make them attractive for targeted therapeutic applications.

Advanced Spectroscopic Characterization of Interactions with Biological Systems

A deep understanding of how this compound and its derivatives interact with biological systems at the molecular level is crucial for elucidating their mechanism of action and for rational drug design. Advanced spectroscopic techniques will play a pivotal role in these investigations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying protein-ligand interactions in solution. nih.govnumberanalytics.comnumberanalytics.comacs.org NMR can provide detailed information on the binding site, affinity, and conformational changes of a target protein upon binding of this compound or its derivatives.